1-Methyl-9H-fluoren-9-one
Overview
Description
1-Methyl-9H-fluoren-9-one is a chemical compound with the molecular formula C14H10O . It is also known by other names such as 1-Methylfluoren-9-one, 1-methylfluorenone, and 1-methyl-9-fluorenone . The molecular weight of this compound is 194.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene core with a methyl group attached at the 1-position and a ketone functional group at the 9-position . The InChI string representation of the molecule is InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12 (10)14 (15)13 (9)11/h2-8H,1H3
. The Canonical SMILES representation is CC1=C2C (=CC=C1)C3=CC=CC=C3C2=O
.
Physical And Chemical Properties Analysis
This compound has several computed properties. Its XLogP3 is 3.9, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų . The compound has a complexity of 271 .
Scientific Research Applications
Molecular and Crystal Structure Analysis
- Molecular Structure Studies : The molecular and crystal structure of derivatives of 9H-fluoren-9-one, such as 1,8-dimethylfluoren-9-one, have been analyzed using X-ray diffractometry, revealing insights into the planarity of the molecule and bond lengths, which are crucial for understanding its chemical behavior and potential applications in materials science (Johnson & Jones, 1986).
Electronic and Optical Characterization
- Oligothiophenes with Fluoren-9-one Chromophores : Research on oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores highlights their potential in electronic and optical applications. These studies involve the synthesis, spectral measurements, and theoretical study of these compounds, indicating their suitability for electro-optical materials (Lukes et al., 2007).
Chemosensor Development
- Development of Chemosensors : Novel polyaniline derivatives of fluorene, such as poly(9,9-dihexyl-9H-fluoren-2-amine), have been developed for fluorescence sensing applications. This research is significant for environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Material Synthesis and Characterization
- Synthesis of Derivatives : The Suzuki–Miyaura cross-coupling reactions have been used for the synthesis of 1,4-diaryl-9H-fluoren-9-ones, demonstrating the molecule's versatility in organic synthesis and potential applications in materials chemistry (Sonneck et al., 2015).
Solubility and Phase Equilibrium Studies
- Solubility and Phase Equilibrium : Research on the solubility of 9H-fluoren-9-one in various organic solvents and its phase equilibrium provides essential data for its application in chemical processes and material science (Wei et al., 2012).
Nonlinear Optical Properties
- Optical Properties : Studies on the nonlinear optical properties of fluorene derivatives, like the symmetrical fluorene derivative analyzed in one study, contribute to the understanding of their potential in optoelectronics (Kurhuzenkau et al., 2018).
properties
IUPAC Name |
1-methylfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQQLMTQXTWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507181 | |
Record name | 1-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5501-37-1 | |
Record name | 1-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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